BenchChemオンラインストアへようこそ!

3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Procure 886894-16-2 for your hCA research. This benzenesulfonamide-1,3,4-oxadiazole hybrid features a unique 4-fluoro substitution, distinct from the 3-substituted analogs in key studies, enabling novel SAR exploration. With a favorable logP of 3.93, validated zinc-binding pharmacophore, and well-defined 3D structure, it's ideal for in-silico screening and targeted library design. Secure this high-purity building block to drive your metalloenzyme inhibitor discovery.

Molecular Formula C21H15FN4O4S
Molecular Weight 438.43
CAS No. 886894-16-2
Cat. No. B2650202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS886894-16-2
Molecular FormulaC21H15FN4O4S
Molecular Weight438.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN4O4S/c22-16-9-11-18(12-10-16)31(28,29)26-17-8-4-7-15(13-17)19(27)23-21-25-24-20(30-21)14-5-2-1-3-6-14/h1-13,26H,(H,23,25,27)
InChIKeyQQKQSTIHMAPWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 886894-16-2: Chemical Identity and Baseline for 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


The compound 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 886894-16-2) is a synthetic organic molecule with the molecular formula C21H15FN4O4S and a molecular weight of 438.43 g/mol. It belongs to a class of benzenesulfonamide-linked 1,3,4-oxadiazole hybrids, a pharmacophore known for human carbonic anhydrase (hCA) inhibition [1]. The compound's structure integrates a 4-fluorobenzenesulfonamido moiety at the meta-position of a benzamide core, which is further linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group. The presence of the sulfonamide group is critical for zinc-binding within the active site of carbonic anhydrase enzymes, a mechanism well-established for this compound class [1]. As cataloged in the ZINC database (ZINC12557069), the compound has a calculated logP of 3.93 and a topological polar surface area (tPSA) of 116 Ų, suggesting moderate lipophilicity and potential for membrane permeability [2].

Why In-Class Analogs Cannot Substitute for CAS 886894-16-2 in Carbonic Anhydrase Research


Benzenesulfonamide-1,3,4-oxadiazole hybrids exhibit profoundly different inhibition profiles and isoform selectivity based on minor structural variations, making generic substitution invalid. A key 2021 study by Swain et al. demonstrated that within a series of 19 closely related analogs (6a-s), the inhibitory potency against human carbonic anhydrase isoforms (hCA I, II, IX, XIII) varied dramatically [1]. For example, the presence and position of functional groups on the benzenesulfonamide ring directly controlled selectivity for hCA XIII over other isoforms, with Ki values spanning from low nanomolar to micromolar ranges across the series [1]. Specifically, the 4-fluoro substituent, a key feature of CAS 886894-16-2, is known to influence both binding affinity and selectivity through electronic effects, but its precise quantitative impact can only be validated through direct testing of the specific compound. Therefore, research requiring defined hCA isoform inhibition cannot assume interchangeability between CAS 886894-16-2 and any other compound from this class.

Quantitative Differentiation Evidence for 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


Carbonic Anhydrase Inhibition: Structural Class Activity vs. Unreported Target Compound Data

CRITICAL NOTE: A direct head-to-head comparison or any quantitative bioactivity data specific to CAS 886894-16-2 is absent from the published scientific literature. The ZINC database explicitly confirms 'no known activity for this compound' [1]. As a supporting class-level inference, the benzenesulfonamide-1,3,4-oxadiazole series it belongs to is a validated class of human carbonic anhydrase (hCA) inhibitors. In a 2021 study of 19 analogs, compounds with the same core scaffold achieved Ki values as low as 15.4 nM against hCA XIII and 75.8 nM against hCA I, demonstrating the scaffold's potential when appropriately substituted [2]. The unique 4-fluorobenzenesulfonamido substitution pattern of CAS 886894-16-2 remains uncharacterized in this context.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Physicochemical Properties: Target Compound vs. In-Class Comparator Scaffold

The physicochemical properties of CAS 886894-16-2 can provide a cross-study comparable baseline when assessed against other active analogs from its class. The target compound has a computed logP of 3.93 and a tPSA of 116 Ų [1]. These values are comparable to, for instance, the class benchmark acetazolamide (logP ~0.5, tPSA ~151 Ų), indicating that CAS 886894-16-2 is predicted to possess balanced lipophilicity and membrane permeability. Within its specific series (Swain et al., 2021), the target compound's unique 4-fluorobenzenesulfonamido and 5-phenyl-1,3,4-oxadiazolyl substitution is distinct, but no quantitative absorption, distribution, metabolism, excretion, or toxicity (ADMET) data have been published to confirm any advantage [2]. The lack of specific data prevents a direct comparison of its drug-likeness to the most potent in-class analogs like 6e.

Drug-likeness Physicochemical Profile Permeability

Structural Determinants of Selectivity: Pharmacophore Mapping Within the 1,3,4-Oxadiazole Class

A class-level inference can be drawn from the structure-activity relationships (SAR) mapped by Swain et al. (2021) for benzenesulfonamide-linked 1,3,4-oxadiazoles. The study revealed that varying the substitution pattern on the benzenesulfonamide ring directly dictates the isoform selectivity profile against hCA I, II, IX, and XIII [1]. The target compound, CAS 886894-16-2, features a 4-fluorobenzenesulfonamido group, a substitution pattern not tested within that specific series, meaning its selectivity profile remains unknown. Key active compounds in the study (e.g., 6e, 6g, 6h) demonstrated a preference for hCA XIII over other isoforms due to their specific 3-functionalized benzenesulfonamide modifications. The target compound's unique 4-fluoro substitution could, by analogy, offer a different and potentially exploitable selectivity fingerprint, but this hypothesis lacks any supporting experimental evidence.

Structure-Activity Relationship Pharmacophore Isoform Selectivity

Defined Application Scenarios for 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Based on Current Evidence


Lead Optimization in Carbonic Anhydrase Drug Discovery: Exploring 4-Fluoro Substitution SAR

Given the proven hCA inhibitory power of the benzenesulfonamide-1,3,4-oxadiazole hybrid scaffold [1], CAS 886894-16-2 serves as a strategic building block to probe the structure-activity relationship (SAR) of a previously uncharacterized 4-fluorobenzenesulfonamido substitution. The 2021 series exclusively investigated 3-substituted analogs; therefore, this compound allows researchers to systematically evaluate the impact of shifting the fluoro group to the para position on hCA isoform selectivity and potency. The compound's favorable predicted physicochemical profile (logP 3.93, tPSA 116 Ų) further supports its suitability for generating target product profiles aimed at optimizing membrane permeability [2].

Building Block for Focused Chemical Libraries Targeting Metalloenzymes

The compound's integrated sulfonamide and 1,3,4-oxadiazole moieties represent a validated zinc-binding pharmacophore for carbonic anhydrases and, potentially, other metalloenzymes. It is a suitable candidate for inclusion in diversity-oriented or target-focused screening libraries where novel chemotypes are sought. Its selection for such libraries is justified by its unique combination of substituents not covered by the 19-compound series in Swain et al. (2021), thereby offering novel chemical starting points for hit discovery [1].

Computational Chemistry and Docking Studies for Isoform Selectivity Prediction

With its well-defined 3D structure available in the ZINC database and no experimental bioactivity data, CAS 886894-16-2 is ideally suited as a target for in silico screening and molecular docking campaigns against different hCA isoforms (I, II, IX, XIII) [1]. Its predicted docking poses, when compared with experimentally validated analogs like 6e and 6g, can be used to build and validate computational models that predict isoform selectivity, potentially identifying a unique selectivity profile before committing to synthesis and in vitro testing.

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.